2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Overview
Description
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a chemical compound with the empirical formula C7H7BClFO3 and a molecular weight of 204.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is COC1=CC(B(O)O)=C(C=C1F)Cl . This notation provides a way to represent the structure of the compound in a text format.Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used for the synthesis of biologically active molecules and heterobiaryls .Scientific Research Applications
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- Application: This compound is used as a reagent for Suzuki-Miyaura cross-coupling reactions . It’s also used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
- Method of Application: The specific experimental procedures would depend on the nature of the reaction, but generally, this compound would be combined with a palladium catalyst and an organic halide in a suitable solvent .
- Results: The outcomes of these reactions can vary widely, but the goal is typically to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
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2-Fluoro-5-methoxyphenylboronic acid
- Application: This compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
- Method of Application: Similar to the previous compound, this boronic acid would be used in conjunction with a palladium catalyst and an organic halide .
- Results: The result is the formation of a new carbon-carbon bond, allowing for the synthesis of heterobiaryls .
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4-Fluoro-2-methoxyphenylboronic acid
- Application: This compound is used in Suzuki-Miyaura and Still coupling reactions for the synthesis of antithrombotic drugs . It’s also used in the synthesis of 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors .
- Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
- Results: The result is the synthesis of potential drug molecules, such as antithrombotic drugs and GSK-3β inhibitors .
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3-Fluoro-5-methoxyphenylboronic acid
- Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
- Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
- Results: The result is the synthesis of complex organic molecules .
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2-Chloro-4-methoxyphenylboronic acid
- Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
- Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
- Results: The result is the synthesis of complex organic molecules .
-
2-Fluoro-4-methoxyphenylboronic acid
- Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
- Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
- Results: The result is the synthesis of complex organic molecules .
-
3-Fluoro-5-methoxyphenylboronic acid
- Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
- Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
- Results: The result is the synthesis of complex organic molecules .
-
- Application: This compound is used in Suzuki-Miyaura cross-coupling reactions . It’s also used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
- Method of Application: The specific experimental procedures would depend on the nature of the reaction, but generally, this compound would be combined with a palladium catalyst and an organic halide in a suitable solvent .
- Results: The outcomes of these reactions can vary widely, but the goal is typically to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
-
4-tert-Butylphenylboronic acid
- Application: This compound is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
- Method of Application: Similar to the previous compound, this boronic acid would be used in conjunction with a palladium catalyst and an organic halide .
- Results: The result is the formation of a new carbon-carbon bond, allowing for the synthesis of heterobiaryls .
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUZUNCVLTXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681866 | |
Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-methoxyphenylboronic acid | |
CAS RN |
1256355-46-0 | |
Record name | Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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